

A Technical Guide to the Solubility of 4-Bromostilbene in Common Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromostilbene

Cat. No.: B083335

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **4-Bromostilbene**, a halogenated stilbene derivative of interest in organic synthesis and materials science. A thorough understanding of its solubility is crucial for applications in reaction chemistry, purification via crystallization, and formulation. This document outlines the physicochemical properties of **4-Bromostilbene**, discusses its expected solubility in various common organic solvents, and provides a detailed experimental protocol for precise solubility determination.

Core Properties of 4-Bromostilbene

Before examining its solubility, it is essential to establish the fundamental physicochemical properties of **4-Bromostilbene**. There are some discrepancies in the literature and commercial sources; the values presented below are collated from reputable chemical databases and suppliers.

Property	Value	Reference(s)
Chemical Name	1-bromo-4-[(E)-2-phenylethenyl]benzene	[1]
Synonyms	trans-4-Bromostilbene, 1-Bromo-4-styrylbenzene	[1]
CAS Number	4714-24-3	
Molecular Formula	C ₁₄ H ₁₁ Br	[1]
Molecular Weight	259.14 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	138-141 °C	

Solubility Profile of 4-Bromostilbene

Qualitative Solubility

Qualitative data indicates that **4-Bromostilbene** is soluble in organic solvents such as ethanol and dimethylformamide (DMF) and is insoluble in water.[\[2\]](#)[\[3\]](#)[\[4\]](#) This behavior is consistent with its molecular structure—a largely nonpolar aromatic hydrocarbon with a polarizable bromine atom, lending it an affinity for organic solvents over aqueous media.

Quantitative Solubility Data

Specific quantitative solubility data for **4-Bromostilbene** in a broad range of common organic solvents is not readily available in the published literature. However, the solubility of its parent compound, trans-stilbene, has been experimentally determined in numerous solvents.[\[5\]](#) This data, presented below, can serve as a valuable proxy for estimating the solubility behavior of **4-Bromostilbene**. The introduction of a bromine atom onto the phenyl ring increases the molecular weight and may slightly alter intermolecular interactions, but the general trends in solubility are expected to be similar.

Table 1: Experimental Mole Fraction and Estimated Gram/Liter Solubilities of trans-Stilbene in Various Organic Solvents at 25 °C (298.15 K)

Solvent	Solvent Class	Mole Fraction (x)	Estimated Solubility (g/L)*
n-Hexane	Nonpolar, Aliphatic	0.017	~21
n-Heptane	Nonpolar, Aliphatic	0.021	~25
n-Octane	Nonpolar, Aliphatic	0.025	~29
Cyclohexane	Nonpolar, Aliphatic	0.029	~36
Toluene	Nonpolar, Aromatic	0.115	~143
Benzene	Nonpolar, Aromatic	0.129	~168
Diethyl Ether	Polar Aprotic, Ether	0.089	~98
Tetrahydrofuran (THF)	Polar Aprotic, Ether	0.165	~192
Ethyl Acetate	Polar Aprotic, Ester	0.091	~113
Acetone	Polar Aprotic, Ketone	0.068	~81
Dichloromethane	Polar Aprotic, Halogenated	Not Reported	-
Chloroform	Polar Aprotic, Halogenated	Not Reported	-
Acetonitrile	Polar Aprotic, Nitrile	0.021	~25
Methanol	Polar Protic, Alcohol	0.003	~5
Ethanol	Polar Protic, Alcohol	0.007	~10
1-Propanol	Polar Protic, Alcohol	0.010	~14
1-Butanol	Polar Protic, Alcohol	0.014	~18
Dimethyl Sulfoxide (DMSO)	Polar Aprotic, Sulfoxide	Not Reported	-

*Estimated solubility in g/L is calculated for trans-stilbene (MW ≈ 180.25 g/mol) for illustrative purposes and will differ for **4-Bromostilbene**.

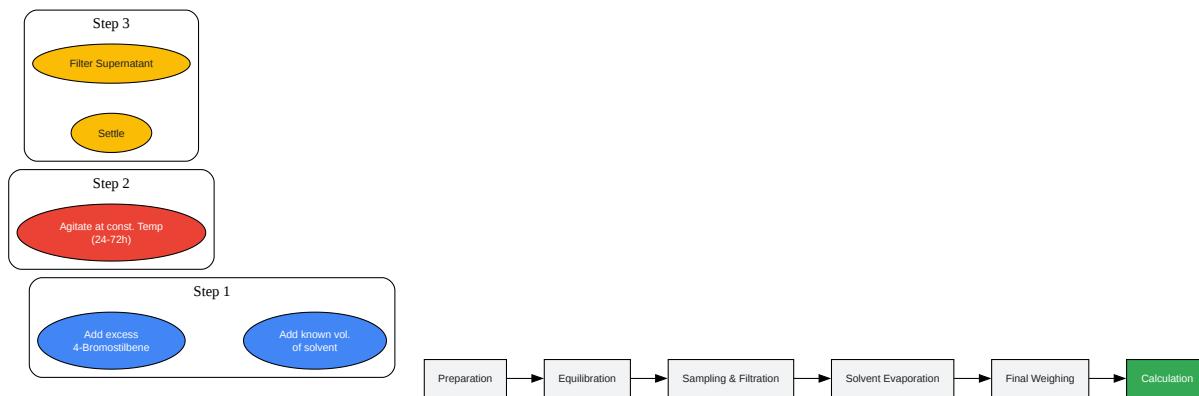
Experimental Protocol for Solubility Determination

To obtain precise solubility data for **4-Bromostilbene**, the isothermal shake-flask method is recommended. This gravimetric approach is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment

- **4-Bromostilbene** (high purity solid)
- Selected organic solvents (analytical grade)
- Analytical balance (± 0.0001 g)
- Thermostatically controlled water bath or shaker incubator
- Vials with screw caps and inert liners (e.g., PTFE)
- Magnetic stirrer and stir bars
- Syringe filters (0.45 μ m, solvent-compatible, e.g., PTFE)
- Glass syringes
- Volumetric flasks and pipettes
- Drying oven or vacuum oven
- Desiccator

Procedure


- Preparation of Saturated Solutions:
 - Add an excess amount of solid **4-Bromostilbene** to a series of vials. The presence of undissolved solid is essential to ensure the solution reaches saturation.
 - Accurately add a known volume or mass of the selected organic solvent to each vial.

- Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours. It is advisable to periodically check for equilibrium by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.
- Sample Collection and Filtration:
 - Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature crystallization.
 - Quickly attach a syringe filter and dispense the filtered saturated solution into a pre-weighed, clean, and dry collection vial or flask. Record the exact volume or mass of the filtered solution.
- Solvent Evaporation and Mass Determination:
 - Remove the solvent from the filtered sample under a gentle stream of nitrogen or by using a rotary evaporator. For high-boiling point solvents like DMSO, a vacuum oven at elevated temperature may be necessary.
 - Once the bulk of the solvent is removed, place the collection vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. This ensures the complete removal of any residual solvent.
 - Cool the vial containing the dry **4-Bromostilbene** residue to room temperature in a desiccator before weighing it on an analytical balance.
- Calculation of Solubility:

- Calculate the mass of the dissolved **4-Bromostilbene** by subtracting the initial mass of the empty vial from the final mass of the vial with the dry residue.
- Express the solubility in desired units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), based on the mass of the solute and the volume of the solvent used.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of **4-Bromostilbene** solubility using the isothermal shake-flask method.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromostilbene | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of 4-Bromostilbene in Common Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083335#solubility-of-4-bromostilbene-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com